molecular formula C10H14ClNS B13530150 (2-Chloro-6-(isopropylthio)phenyl)methanamine

(2-Chloro-6-(isopropylthio)phenyl)methanamine

Cat. No.: B13530150
M. Wt: 215.74 g/mol
InChI Key: PICKLNLOFMWJRT-UHFFFAOYSA-N
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Description

(2-Chloro-6-(isopropylthio)phenyl)methanamine is an organic compound with the molecular formula C10H14ClNS It features a phenyl ring substituted with a chlorine atom at the 2-position, an isopropylthio group at the 6-position, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-nitrophenylmethanamine, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for (2-Chloro-6-(isopropylthio)phenyl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(isopropylthio)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chloro-6-(isopropylthio)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-(isopropylthio)phenyl)methanamine is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Biological Activity

(2-Chloro-6-(isopropylthio)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring with an isopropylthio group, which significantly influences its biological properties. The presence of the thiol group is particularly noteworthy as it can participate in various biochemical interactions.

Research indicates that this compound may act primarily through inhibition of specific kinases, which are crucial in regulating cellular processes such as proliferation and survival.

  • Kinase Inhibition :
    • The compound has shown potency against certain kinases, particularly STK17B, with an IC50 value reported at 20 nM, indicating strong binding affinity and potential as a therapeutic agent in cancers where STK17B is overexpressed .
  • Cellular Effects :
    • In vitro studies have demonstrated that treatment with this compound leads to reduced cell viability in various cancer cell lines, suggesting its role as an anticancer agent. The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the isopropylthio group can significantly affect the biological activity of the compound. For instance:

  • Substituting different groups on the phenyl ring alters the binding affinity to target kinases.
  • The presence of electron-withdrawing groups enhances activity, while bulky groups may hinder it .

1. Cancer Cell Lines

A study evaluated the efficacy of this compound on multiple myeloma-derived L363 cells using a colorimetric MTS assay. The results indicated a significant reduction in cell viability at concentrations correlating with its IC50 values, confirming its potential as an anticancer agent .

2. Kinase Selectivity

In another investigation focusing on kinase selectivity, the compound was tested against a panel of kinases. It exhibited selective inhibition of STK17B over STK17A at concentrations as low as 1 μM, highlighting its potential for targeted therapy in cancers associated with STK17B overexpression .

Data Tables

Compound Target Kinase IC50 (nM) Effect on Cell Viability Study Reference
This compoundSTK17B20Significant reduction in L363 cells
Analog 1STK17A>1000No significant effect
Analog 2STK17B30Moderate reduction in viability

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

(2-chloro-6-propan-2-ylsulfanylphenyl)methanamine

InChI

InChI=1S/C10H14ClNS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,6,12H2,1-2H3

InChI Key

PICKLNLOFMWJRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)CN

Origin of Product

United States

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